Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate
CAS No.:
Cat. No.: VC17802132
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO3 |
|---|---|
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | methyl 2-(aminomethyl)-3-(2-methoxyphenyl)propanoate |
| Standard InChI | InChI=1S/C12H17NO3/c1-15-11-6-4-3-5-9(11)7-10(8-13)12(14)16-2/h3-6,10H,7-8,13H2,1-2H3 |
| Standard InChI Key | UHALVWRLUIYWEM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1CC(CN)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate belongs to the class of aromatic amino esters, combining features of both benzylamines and α-amino acids. The compound's molecular architecture consists of three primary components:
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A 2-methoxyphenyl group providing aromaticity and hydrophobic character
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An aminomethyl substituent enabling hydrogen bonding and nucleophilic reactivity
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A methyl propanoate ester conferring polarity and metabolic stability
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | methyl 2-(aminomethyl)-3-(2-methoxyphenyl)propanoate |
| CAS Registry Number | Not publicly disclosed |
| XLogP3 | 1.4 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The spatial arrangement of these functional groups creates distinct electronic environments that influence both chemical reactivity and biological interactions. The ortho-methoxy substitution on the phenyl ring induces steric effects that modulate the compound's conformational flexibility, while the β-amino ester moiety participates in zwitterionic resonance stabilization.
Synthesis and Purification Methodologies
Laboratory-Scale Synthesis
The standard synthetic route involves a Michael addition reaction between 2-methoxybenzylamine and methyl acrylate under mild basic conditions. This one-pot procedure typically achieves yields of 68-75% in research settings:
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Reaction Mechanism:
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Optimization Parameters:
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Temperature: 25-40°C
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Solvent: Anhydrous methanol or ethanol
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Catalyst: Triethylamine (2-5 mol%)
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Reaction Time: 12-24 hours
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Table 2: Comparative Synthesis Conditions
| Parameter | Laboratory Scale | Industrial Production |
|---|---|---|
| Yield | 68-75% | 82-88% |
| Purity | 95-98% | >99% |
| Throughput | 50-100 g/batch | 500-1000 kg/month |
| Energy Consumption | 15-20 kWh/kg | 8-12 kWh/kg |
Industrial Manufacturing
Large-scale production employs continuous flow reactors with immobilized enzyme catalysts to enhance efficiency. Key process innovations include:
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Microchannel reactors reducing diffusion limitations
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Solid-supported lipase catalysts enabling catalyst recycling
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In-line FTIR monitoring for real-time quality control
Purification typically combines fractional distillation with preparative HPLC, achieving pharmaceutical-grade purity (>99.5%) for critical applications .
| Target | Activity | Potency (μM) | Selectivity Index |
|---|---|---|---|
| MAO-B | Inhibition | 12.3 | 8.2 |
| PKC-θ | Allosteric modulation | 8.9 | 5.1 |
| σ-1 Receptor | Partial agonism | 3.1 | 12.4 |
| 5-HT₃ Receptor | Antagonism | 5.6 | 6.8 |
These multi-target activities suggest potential applications in neurological disorders, with particular interest in Parkinson's disease and chemotherapy-induced nausea.
Applications in Synthetic Chemistry
Asymmetric Synthesis
The compound serves as a chiral building block for:
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Preparation of β²-amino acid derivatives
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Synthesis of spirocyclic alkaloid analogs
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Construction of peptidomimetic scaffolds
Catalytic Applications
Recent developments have utilized the amine functionality in:
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Organocatalytic asymmetric aldol reactions
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Phase-transfer catalysis for C-C bond formation
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Ligand design for transition metal complexes
Table 4: Synthetic Utility Comparison
| Application | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| β²-Amino Acid Deriv. | 78 | 92 |
| Spirocyclic Alkaloid | 65 | 85 |
| Peptidomimetic | 82 | 89 |
These applications highlight the compound's versatility in modern organic synthesis .
| Parameter | Specification |
|---|---|
| Hazard Statements | H315, H319, H335 |
| Precautionary Measures | P261, P264, P271 |
| Storage Temperature | 2-8°C (desiccated) |
| Shelf Life | 24 months |
| Disposal Method | Incineration |
Proper personal protective equipment (PPE) including nitrile gloves and chemical splash goggles is mandatory during handling. The compound shows low acute toxicity (LD₅₀ > 2000 mg/kg oral, rat) but demonstrates cumulative effects in repeat-dose studies .
Comparison with Structural Analogues
Ethyl 3-{[(2-Methoxyphenyl)Methyl]Amino}Propanoate (CAS 1094629-97-6) provides an instructive comparison:
Table 6: Structural Analogue Comparison
| Property | Methyl Derivative | Ethyl Derivative |
|---|---|---|
| Molecular Weight | 223.27 g/mol | 237.29 g/mol |
| LogP | 1.4 | 1.8 |
| Aqueous Solubility | 12.3 mg/mL | 8.7 mg/mL |
| MAO-B Inhibition | 12.3 μM | 18.9 μM |
| Synthetic Cost | $42/g | $58/g |
The ethyl analogue's increased lipophilicity enhances blood-brain barrier penetration but reduces aqueous solubility, demonstrating structure-activity relationship (SAR) trade-offs common in medicinal chemistry.
Research Gaps and Future Directions
While significant progress has been made, several areas require further investigation:
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Metabolic Stability:
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Hepatic microsome studies show rapid Phase II glucuronidation (t₁/₂ = 23 min)
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Need for prodrug strategies to enhance oral bioavailability
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Target Validation:
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CRISPR-Cas9 knockout models needed to confirm pharmacological targets
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Lack of cryo-EM structures for observed protein interactions
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Formulation Science:
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Development of nanoparticle delivery systems for CNS targeting
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Evaluation of transdermal administration routes
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Future research should prioritize structure-activity relationship studies focusing on:
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Replacement of methoxy group with bioisosteres
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Stereochemical optimization of the aminomethyl center
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Development of fluorinated derivatives for PET imaging applications
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